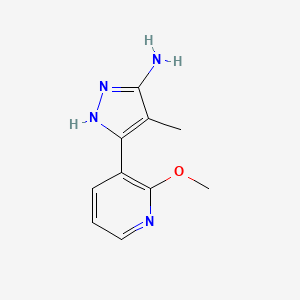
3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones under acidic or basic conditions. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Methoxypyridin-3-yl)acrylic acid
- 3-((2-Methoxypyridin-3-yl)amino)-3-methylbutan-1-ol
Uniqueness
3-(2-Methoxypyridin-3-yl)-4-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy group and the pyrazole ring differentiates it from other similar compounds and contributes to its potential as a versatile building block in organic synthesis and drug discovery.
Activité Biologique
3-(2-Methoxypyridin-3-yl)-4-methyl-1H-pyrazol-5-amine, also known by its CAS number 1350478-97-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
- Molecular Formula : C₉H₁₀N₄O
- Molecular Weight : 190.20 g/mol
- CAS Number : 1350478-97-5
The compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors:
- Inhibition of Phosphodiesterase (PDE) : Research has indicated that compounds similar to this compound may function as PDE inhibitors. PDEs play a crucial role in the regulation of cyclic nucleotide levels within cells, impacting various physiological processes including vasodilation and neurotransmission .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory activity, which could be attributed to its ability to modulate signaling pathways involved in inflammation. Studies on related pyrazole compounds have shown promise in reducing inflammatory markers .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyridine ring | Enhances selectivity for specific targets |
| Changes in the pyrazole moiety | Alters potency and bioavailability |
| Addition of functional groups | Can improve solubility and metabolic stability |
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including the target compound:
- PDE Inhibition : A study highlighted that compounds with similar structures demonstrated significant inhibition of PDE5, leading to vasodilatory effects in animal models . This suggests that this compound may also exhibit similar properties.
- Anti-inflammatory Activity : Research on related compounds has shown that modifications can enhance anti-inflammatory effects, with some derivatives demonstrating efficacy in reducing edema in animal models .
- Docking Studies : Computational studies have indicated that this compound can effectively bind to target proteins involved in inflammatory pathways, suggesting a mechanism for its observed biological effects .
Propriétés
Formule moléculaire |
C10H12N4O |
|---|---|
Poids moléculaire |
204.23 g/mol |
Nom IUPAC |
5-(2-methoxypyridin-3-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-6-8(13-14-9(6)11)7-4-3-5-12-10(7)15-2/h3-5H,1-2H3,(H3,11,13,14) |
Clé InChI |
IGKNFGIMDSQBFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NN=C1N)C2=C(N=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















